2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound featuring an indole core, which is a significant heterocyclic structure found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The indole core can then be functionalized with various substituents through electrophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: : Reduction of the carbonyl group can lead to the formation of corresponding alcohols or amines.
Substitution: : Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Indole-3-carboxylic acid derivatives.
Reduction: : Alcohols or amines.
Substitution: : Various substituted indoles depending on the electrophile used.
Scientific Research Applications
Chemistry: : It can serve as a precursor for the synthesis of more complex molecules.
Biology: : Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: : Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other indole derivatives or compounds with similar substituents. These compounds could be compared based on their biological activity, synthetic routes, and industrial applications.
List of Similar Compounds
Indole-3-carboxylic acid
N-ethyl-N-(4-methoxyphenyl)acetamide
1,2-dimethyl-1H-indole
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-5-23(15-10-12-16(26-4)13-11-15)21(25)20(24)19-14(2)22(3)18-9-7-6-8-17(18)19/h6-13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZPHDQKGLNOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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